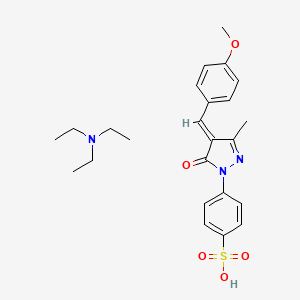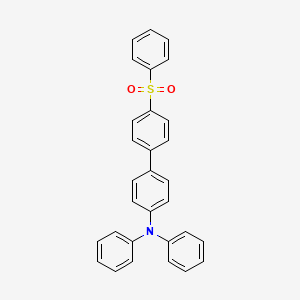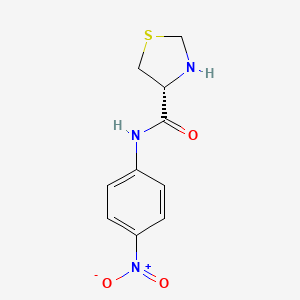
4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,(R)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) is a chemical compound with the molecular formula C10H10N4O3S It is characterized by the presence of a thiazolidine ring, a carboxamide group, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) typically involves the reaction of thiazolidine-4-carboxylic acid with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of 4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Thiazolidine-4-carboxylic acid: A precursor in the synthesis of 4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI).
4-Nitroaniline: Another precursor used in the synthesis.
Thiazolidinediones: A class of compounds with a similar thiazolidine ring structure, known for their antidiabetic properties.
Uniqueness
4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H11N3O3S |
|---|---|
分子量 |
253.28 g/mol |
IUPAC 名称 |
(4R)-N-(4-nitrophenyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C10H11N3O3S/c14-10(9-5-17-6-11-9)12-7-1-3-8(4-2-7)13(15)16/h1-4,9,11H,5-6H2,(H,12,14)/t9-/m0/s1 |
InChI 键 |
BWQSMAOIGFTADH-VIFPVBQESA-N |
手性 SMILES |
C1[C@H](NCS1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1C(NCS1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


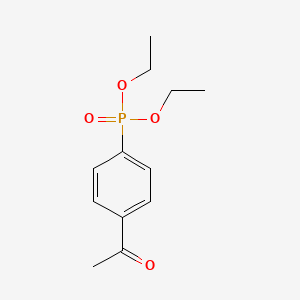
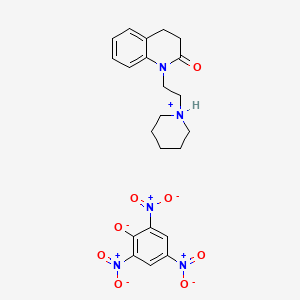
![4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13780062.png)
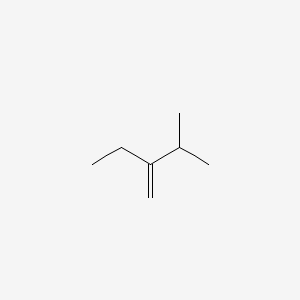
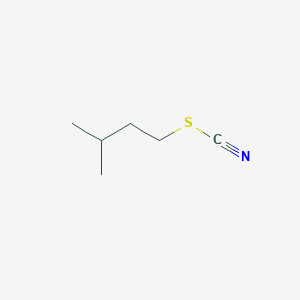
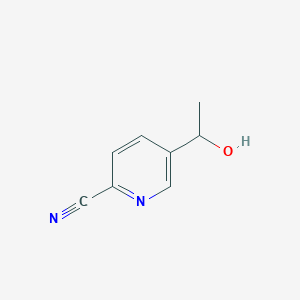
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
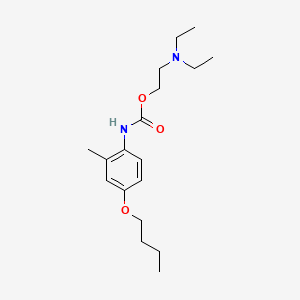
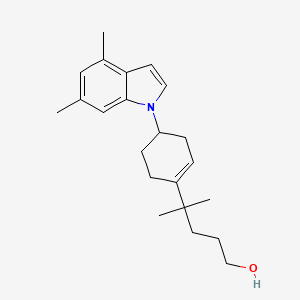
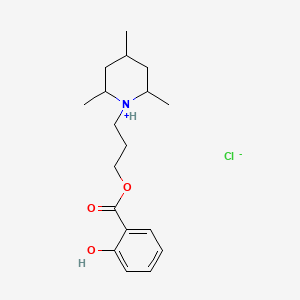
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
